Glass Transition Temperature (Tg): SF5 Polyimides Outperform CF3 Polyimides by 10–15°C
When reacted with the same dianhydrides, DASP-based polyimides exhibit glass transition temperatures (Tg) that are consistently 10–15°C higher than DABTF-based (CF3) polyimides [1]. For example, with benzophenone tetracarboxylic dianhydride (BTDA), the SF5-polyimide achieves a Tg of 308°C versus 294°C for the CF3 analog [1]. This elevation in Tg enables a higher continuous-use temperature.
| Evidence Dimension | Glass Transition Temperature (Tg) by TMA |
|---|---|
| Target Compound Data | 308°C (BTDA-DASP polyimide) |
| Comparator Or Baseline | 294°C (BTDA-DABTF polyimide, CF3 analog) |
| Quantified Difference | +14°C (average ~13°C across multiple dianhydrides) |
| Conditions | Thermomechanical analysis (TMA) on cured polyimide films; referenced in US 5,302,692 Table 1 |
Why This Matters
Higher Tg directly expands the operational temperature window of components fabricated from SF5-polyimides, critical for aerospace engine and space structure applications.
- [1] St. Clair, A. K.; St. Clair, T. L.; Thrasher, J. S. US Patent 5,302,692, 1994, Table 1. View Source
